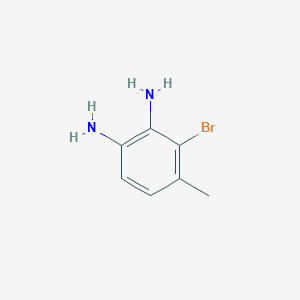
3-Bromo-4-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methylbenzene-1,2-diamine is a chemical compound with the CAS Number: 1482389-44-5 . It has a molecular weight of 201.07 and is typically stored at room temperature . The compound is a solid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-methylbenzene-1,2-diamine is 1S/C7H9BrN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Bromo-4-methylbenzene-1,2-diamine is a solid at room temperature . It has a melting point of 45-46 degrees Celsius .Scientific Research Applications
Structural Properties and Phase Transition Behavior :
- Benzene derivatives like 1,4-dibromo-2,3,5,6-tetramethylbenzene exhibit interesting solid-state structural properties and phase transition behaviors, which can be useful in material science and engineering (Zhou et al., 2019).
Molecular Orbitals and UV-vis Spectra Investigations :
- Dibromobenzenes have been studied for their structural characteristics using theoretical methods like DFT and MP2. These studies provide insights into the electronic properties of these compounds, which are significant in fields like spectroscopy and materials science (Wang et al., 2013).
Chemoselectivity in Palladium-mediated Reactions :
- Research into the chemoselectivity of palladium-mediated reactions involving bromobenzene and heterocyclic diamines contributes to the field of organic chemistry and pharmaceuticals (Cabello-Sanchez et al., 2007).
Luminescence Properties of Organic Materials :
- Studies on 1,8-naphthalimide derivatives, which include bromine atoms, explore their luminescence properties. These findings are significant in the development of new materials for lighting and display technologies (Ventura et al., 2014).
Density and Viscosity Measurements in Mixtures :
- Research on the densities and viscosities of mixtures containing diaminotoluenes like 4-methylbenzene-1,3-diamine provides valuable data for chemical engineering and process design (Zhu et al., 2014).
Synthesis and Characterization of Polyimides :
- Studies on the synthesis of new polyimides using aromatic diamines, including those related to 3-Bromo-4-methylbenzene-1,2-diamine, are relevant in the field of polymer science, particularly for applications requiring materials with specific thermal and solubility properties (Sadavarte et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
As a derivative of benzene, it is likely to interact with various biological targets, particularly proteins and enzymes that have affinity for aromatic compounds .
Mode of Action
The mode of action of 3-Bromo-4-methylbenzene-1,2-diamine involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Given its structure, it may be involved in reactions requiring aromatic amines, such as the synthesis of dyes, pharmaceuticals, and polymers .
Pharmacokinetics
Its molecular weight (20107 g/mol) suggests that it may have reasonable bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-methylbenzene-1,2-diamine. For instance, its reactivity may be affected by pH, temperature, and the presence of other chemical species . Additionally, safety precautions should be taken when handling this compound due to its potential hazards .
properties
IUPAC Name |
3-bromo-4-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIPXZGAKLIGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylbenzene-1,2-diamine | |
CAS RN |
1482389-44-5 |
Source


|
| Record name | 3-bromo-4-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B2862744.png)
![ethyl 6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862745.png)
![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2862746.png)



![5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2862751.png)
![1-[[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2862753.png)

![N-(3,4-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2862758.png)
![(6-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2862759.png)
![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2862760.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2862762.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/no-structure.png)